2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1049728-22-4 . It has a molecular weight of 317.24 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H13ClN2OS.ClH/c1-9-2-4-10 (5-3-9)15-12 (17)6-13-16-11 (7-14)8-18-13;/h2-5,8H,6-7H2,1H3, (H,15,17);1H
. This code provides a textual representation of the molecular structure.
Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Metabolic Pathways and Biological Activity
One significant area of research involves understanding the metabolic pathways of related chloromethylthiazole compounds in biological organisms. For example, Bakke et al. (1981) explored the metabolism of 2-acetamido-4-(chloromethyl)thiazole in rats, revealing differences in metabolite formation between germfree and conventional rats, suggesting the involvement of intestinal microbiota in the metabolism of this compound Bakke et al., 1981.
Coleman et al. (2000) conducted comparative studies on the metabolism of chloroacetamide herbicides, demonstrating the role of liver microsomes in transforming these compounds into metabolites with potential toxicological implications Coleman et al., 2000.
Chemical Synthesis and Radiolabeling
Chemical synthesis and radiolabeling techniques have been applied to related chloroacetanilide and chloroacetamide compounds for studying their biological fate and mechanism of action. Latli and Casida (1995) discussed the radiosynthesis of a chloroacetanilide herbicide, highlighting methods to achieve high specific activity required for metabolic and mode of action studies Latli & Casida, 1995.
Environmental Impact and Herbicide Action
Research into the environmental impact and mode of action of chloroacetamide herbicides has uncovered their inhibitory effects on fatty acid synthesis in algae, indicating potential ecological consequences of their use Weisshaar & Böger, 1989.
Novel Syntheses of Derivatives with Biological Activity
The synthesis of novel derivatives of related compounds has been explored for potential therapeutic applications. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide with significant anti-inflammatory activity Sunder & Maleraju, 2013.
Safety and Hazards
Properties
IUPAC Name |
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS.ClH/c1-9-2-4-10(5-3-9)15-12(17)6-13-16-11(7-14)8-18-13;/h2-5,8H,6-7H2,1H3,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMUAGRLCUIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=NC(=CS2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.